Ytterbium(III) perchlorate

説明

Synthesis Analysis

Ytterbium(III) perchlorate can be synthesized through reactions involving ytterbium salts and perchloric acid or its salts. One approach includes reacting ytterbium perchlorate with organic ligands, such as pyridine betaine, in water, leading to complexes with specific structural arrangements (Wu et al., 1998). Another method involves crystallizing ytterbium perchlorate with water to form triperchloratoytterbium(III) monohydrate, showcasing the compound's ability to form coordination networks (Belin et al., 1996).

Molecular Structure Analysis

The molecular structure of ytterbium(III) perchlorate complexes reveals diverse coordination environments for the ytterbium ion, influenced by the nature of the ligands and the solvent system used in the synthesis. The crystal structure of dimeric tetraquadipyridinioacetateytterbium(III) perchlorate exhibits an eight-coordinate dodecahedral arrangement around ytterbium(III) ions, highlighting the versatile coordination chemistry of ytterbium (Wu et al., 1998).

Chemical Reactions and Properties

Ytterbium(III) perchlorate participates in various chemical reactions, forming complexes with different ligands. These reactions are instrumental in synthesizing new materials and studying ytterbium's chemical behavior. The compound's ability to act as a catalyst or reactant in organic transformations highlights its chemical versatility.

Physical Properties Analysis

The physical properties of ytterbium(III) perchlorate, such as solubility, density, and melting point, are crucial for its handling and application in research. These properties can be significantly affected by the compound's hydration state and the presence of coordinating ligands.

Chemical Properties Analysis

The chemical properties of ytterbium(III) perchlorate, including reactivity with various organic and inorganic compounds, oxidation states, and coordination behavior, offer insights into its potential applications in catalysis, materials science, and coordination chemistry. Its interaction with ligands and other metals can lead to the formation of complexes with unique structures and properties.

- (Wu et al., 1998) - Study on the crystal structure of dimeric tetraquadipyridinioacetateytterbium(III) perchlorate.

- (Belin et al., 1996) - Analysis of triperchloratoytterbium(III) monohydrate's crystal structure.

科学的研究の応用

Crystal Structure Analysis : A study by Wu et al. (1998) on dimeric tetraquadipyridinioacetateytterbium(III) perchlorate revealed an eight-coordinate approximate dodecahedral arrangement around the ytterbium(III) ion. This research contributes to understanding the complex crystal structures of ytterbium compounds (Wu, Gu, Yin, Deng, & Zeng, 1998).

Theoretical Studies : Lakehal et al. (2013) conducted theoretical investigations on ytterbium trichelates, including ytterbium(III) perchlorate, using density functional theory. Their findings provide insights into the ionic and covalent character of ytterbium-oxygen bonding (Lakehal, Ouddai, Hannachi, & Bououdina, 2013).

Polarographic Analysis : Research by Cokal and Wise (1966) focused on the polarography of ytterbium in acetonitrile, particularly examining the reduction from tripositive to dipositive ions in perchlorate solutions (Cokal & Wise, 1966).

Coordination Compounds : Belin et al. (1996) determined the crystal structure of triperchloratoytterbium(III) monohydrate, highlighting its unique coordination compound structure (Belin, Favier, Pascal, & Tillard-Charbonnel, 1996).

Hydroxide Complex Stability : A study by Kragten and Decnop-Weever (1982) on ytterbium(III) hydroxide in perchlorate medium provided valuable data on the stability constants of ytterbium hydroxide mononuclear species (Kragten & Decnop-Weever, 1982).

Antioxidation and DNA-binding : Wu et al. (2015) explored the antioxidation and DNA-binding properties of a binuclear ytterbium(III) complex, contributing to the understanding of ytterbium compounds in biological systems (Wu, Pan, Bai, Wang, Kong, Shi, Zhang, & Wang, 2015).

Spectroscopic and Electrochemical Studies : Studies like those by Gau and Sun (1996) and Castrillejo et al. (2011) provide insights into the electrochemical behavior and spectral properties of ytterbium in various media, including perchlorate solutions (Gau & Sun, 1996); (Castrillejo, Fernández, Medina, Vega, & Barrado, 2011).

Medical Imaging : Pan et al. (2012) investigated ytterbium nanocolloids for spectral CT imaging, highlighting the potential of ytterbium compounds in advanced medical imaging technologies (Pan, Schirra, Senpan, Schmieder, Stacy, Roessl, Thran, Wickline, Proska, & Lanza, 2012).

Safety And Hazards

Ytterbium(III) perchlorate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It also causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Relevant Papers One relevant paper discusses the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . Another paper discusses the human health effects of perchlorate, indicating that perchlorate pollution is still a relevant and prevailing topic .

特性

IUPAC Name |

ytterbium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Yb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUCZZRGYSITMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

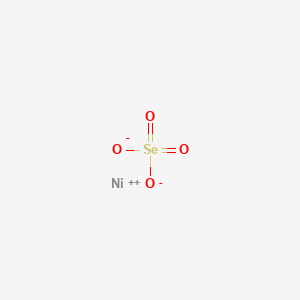

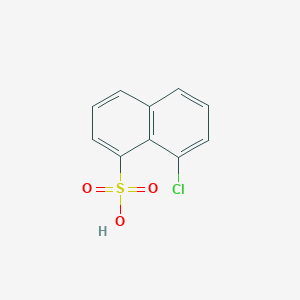

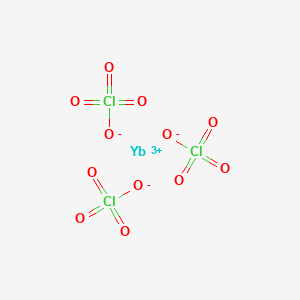

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III) perchlorate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。